4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of phenylethenyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of aniline with phenylethenyl derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Stilbenamine
- p-Styrylaniline
- 4-Aminostilbene
- p-Aminostilbene
- 4-N-Stilbenamine
- 1-(4-Aminophenyl)-2-phenylethylene
- 4-[2-Phenylethenyl]aniline
Uniqueness
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline stands out due to its unique structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114869-94-2 |
---|---|
Molecular Formula |
C42H33N |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
4-(2-phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C42H33N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-33H |
InChI Key |
KFTGQHDTANINQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.